5-(4-methoxyphenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole
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Overview
Description
4-(4-methoxyphenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole typically involves multi-step reactions. One common method includes the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with 2,3,4-trimethoxybenzaldehyde under acidic conditions to yield the desired imidazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-methoxyphenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one
- 5-(4-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Uniqueness
4-(4-methoxyphenyl)-5-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of methoxy and phenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H24N2O4 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-4-phenyl-2-(2,3,4-trimethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C25H24N2O4/c1-28-18-12-10-17(11-13-18)22-21(16-8-6-5-7-9-16)26-25(27-22)19-14-15-20(29-2)24(31-4)23(19)30-3/h5-15H,1-4H3,(H,26,27) |
InChI Key |
ZIRJYOHFMAKBJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C(=C(C=C3)OC)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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